Methyl 4-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate
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Overview
Description
Methyl 4-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate is a complex organic compound with the molecular formula C17H20N4O2S . This compound is part of the triazole family, known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate typically involves the condensation of 4-((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Methyl 4-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to metal ions through its triazole and mercapto groups, forming stable complexes . These complexes can inhibit the activity of certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate .
- Methyl 4-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate .
- Methyl 4-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate .
Uniqueness
Methyl 4-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate is unique due to its cyclohexyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H20N4O2S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate |
InChI |
InChI=1S/C17H20N4O2S/c1-23-16(22)14-9-7-12(8-10-14)11-18-21-15(19-20-17(21)24)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,20,24)/b18-11+ |
InChI Key |
GWLMRJCFWZIOJC-WOJGMQOQSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
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